molecular formula C7H7BrN2 B1501137 3-Bromo-6-cyclopropylpyridazine CAS No. 1046816-40-3

3-Bromo-6-cyclopropylpyridazine

Cat. No.: B1501137
CAS No.: 1046816-40-3
M. Wt: 199.05 g/mol
InChI Key: ZJSUAVZSBRXLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-cyclopropylpyridazine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a cyclopropyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-cyclopropylpyridazine typically involves the bromination of 6-cyclopropylpyridazine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-cyclopropylpyridazine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 6-cyclopropylpyridazine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

  • Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: 6-cyclopropylpyridazine

  • Substitution: Hydroxylated or aminated derivatives of this compound

Scientific Research Applications

3-Bromo-6-cyclopropylpyridazine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

3-Bromo-6-cyclopropylpyridazine is similar to other brominated pyridazines, such as 3-Bromo-4-methylpyridazine and 3-Bromo-5-ethylpyridazine. the presence of the cyclopropyl group makes it unique, as it influences the compound's reactivity and biological activity. The cyclopropyl group can enhance the compound's stability and binding affinity to biological targets.

Comparison with Similar Compounds

  • 3-Bromo-4-methylpyridazine

  • 3-Bromo-5-ethylpyridazine

  • 3-Bromo-2,5-dimethylpyridazine

  • 3-Bromo-6-methylpyridazine

Properties

IUPAC Name

3-bromo-6-cyclopropylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSUAVZSBRXLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671689
Record name 3-Bromo-6-cyclopropylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046816-40-3
Record name 3-Bromo-6-cyclopropylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-cyclopropylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-cyclopropylpyridazine
Reactant of Route 3
Reactant of Route 3
3-Bromo-6-cyclopropylpyridazine
Reactant of Route 4
Reactant of Route 4
3-Bromo-6-cyclopropylpyridazine
Reactant of Route 5
Reactant of Route 5
3-Bromo-6-cyclopropylpyridazine
Reactant of Route 6
Reactant of Route 6
3-Bromo-6-cyclopropylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.